molecular formula C12H14O4 B2537438 4-Phenoxyoxane-4-carboxylic acid CAS No. 1247488-88-5

4-Phenoxyoxane-4-carboxylic acid

カタログ番号: B2537438
CAS番号: 1247488-88-5
分子量: 222.24
InChIキー: MRLSCYGGONLXRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Phenoxyoxane-4-carboxylic acid is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is identified by the CAS registry number 1247488-88-5 . This molecule features a tetrahydropyran (oxane) ring substituted at the 4-position with both a phenoxy group and a carboxylic acid functional group, a structure that offers unique steric and electronic properties. This combination makes it a valuable synthetic intermediate, or "building block," for researchers in medicinal chemistry and drug discovery. The carboxylic acid allows for further derivatization, notably through amide bond formation, which is one of the most fundamental reactions in the synthesis of pharmaceutical compounds and peptides . Compounds with similar ether and acid functionalities are often explored for their potential biological activities and their utility in the construction of more complex molecular architectures, such as self-assembling peptides and biomaterials . This product is intended for research and development purposes only. It is not approved for use in humans or animals, nor for application in diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-phenoxyoxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11(14)12(6-8-15-9-7-12)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLSCYGGONLXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Phenoxyoxane-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action for 4-phenoxyoxane-4-carboxylic acid derivatives, a class of synthetic compounds with significant therapeutic potential in metabolic diseases. We will dissect their primary molecular targets, the Peroxisome Proliferator-Activated Receptors (PPARs), and detail the cascade of molecular events from ligand binding to downstream gene regulation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing validated protocols for mechanistic investigation.

Introduction: A Scaffold for Metabolic Modulation

The 4-phenoxyoxane-4-carboxylic acid scaffold represents a promising chemical framework for the design of potent and selective modulators of critical metabolic pathways. These derivatives have emerged as key subjects of investigation due to their ability to interact with and activate a family of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] PPARs function as ligand-activated transcription factors that play a central role in regulating lipid and glucose homeostasis, cellular differentiation, and inflammation.[3][4] Understanding the precise mechanism by which these compounds exert their effects through PPARs is fundamental to the development of next-generation therapeutics for type 2 diabetes, dyslipidemia, and metabolic syndrome.

Part 1: The Molecular Target - Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are members of the nuclear hormone receptor superfamily.[5] Three distinct isoforms have been identified—PPARα, PPARγ, and PPARβ/δ—each with a unique tissue distribution and set of physiological functions, though their roles can sometimes overlap.[4][6]

  • PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and muscle.[4][7] It is a primary regulator of lipid metabolism, and its activation promotes the uptake and oxidation of fatty acids.[8][9] Fibrate drugs, used to treat hypertriglyceridemia, are well-known PPARα agonists.[10]

  • PPARγ (gamma): Predominantly found in adipose tissue, the colon, and immune cells like macrophages.[4] It is considered a master regulator of adipogenesis (fat cell formation) and is crucial for maintaining insulin sensitivity.[11] The thiazolidinedione (TZD) class of antidiabetic drugs exerts its effects by activating PPARγ.[4][12]

  • PPARβ/δ (beta/delta): Expressed ubiquitously across many tissues, including skeletal muscle, adipose tissue, and the brain.[6] It is involved in fatty acid oxidation, energy expenditure, and is believed to play a role in metabolic remodeling of muscle tissue.[4][13][14]

Data Presentation: Overview of PPAR Isoforms
IsoformPrimary Tissue DistributionKey Physiological RolesTherapeutic Target For
PPARα Liver, Heart, Kidney, MuscleFatty Acid Oxidation, Lipid Catabolism, Anti-inflammationDyslipidemia, Hypertriglyceridemia[4][8]
PPARγ Adipose Tissue, Colon, MacrophagesAdipogenesis, Glucose Homeostasis, Insulin SensitizationType 2 Diabetes Mellitus[11][12]
PPARβ/δ Ubiquitous (Skeletal Muscle, Adipose)Fatty Acid Oxidation, Energy Expenditure, Cholesterol EffluxMetabolic Syndrome, Atherosclerosis[13][14]

Part 2: The Core Mechanism of Action - Ligand-Dependent Transcriptional Regulation

The action of 4-phenoxyoxane-4-carboxylic acid derivatives is initiated by their ability to function as agonists for one or more PPAR isoforms. The process is a multi-step cascade that ultimately alters the expression of a vast network of target genes.

  • Ligand Binding and Receptor Activation: As lipophilic molecules, these derivatives can cross the cell membrane and bind to the Ligand-Binding Pocket (LBP) within the Ligand-Binding Domain (LBD) of a PPAR.[15] This binding event is the critical first step that initiates the receptor's activity.

  • Conformational Change and Co-factor Exchange: In its inactive state, PPAR is often complexed with co-repressor proteins (e.g., NCoR, SMRT) that suppress gene transcription.[11][16] The binding of an agonist like a 4-phenoxyoxane-4-carboxylic acid derivative induces a significant conformational change in the LBD. This new conformation causes the dissociation of the co-repressor complex.[11]

  • Heterodimerization with RXR: The activated PPAR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[3][16] This PPAR-RXR partnership is obligatory for DNA binding.[9]

  • PPRE Binding and Co-activator Recruitment: The PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][6][17] The DNA-bound complex then recruits a suite of co-activator proteins (e.g., SRC-1, CBP/p300, PGC-1α), which possess histone acetyltransferase (HAT) activity or can bridge to the general transcriptional machinery.[11]

  • Initiation of Gene Transcription: The complete complex, including the PPAR-RXR heterodimer, the ligand, and co-activators, effectively recruits RNA polymerase II to the gene promoter, initiating the transcription of target genes and leading to the synthesis of new proteins that carry out specific metabolic functions.[18]

Mandatory Visualization: PPAR Signaling Pathway

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-Phenoxyoxane- 4-carboxylic acid PPAR_inactive PPAR + Co-Repressors (e.g., NCoR, SMRT) Ligand->PPAR_inactive Binding & Activation PPAR_active Activated PPAR PPAR_inactive->PPAR_active Co-Repressor Dissociation RXR RXR Heterodimer PPAR-RXR Heterodimer RXR->Heterodimer PPAR_active->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to DNA Coactivators Co-Activators (e.g., PGC-1α, SRC-1) PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates

Caption: Workflow for a cell-based PPAR transactivation assay.

Experimental Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
  • Causality & Objective: This experiment validates the findings of the transactivation assay in a more physiologically relevant context. It confirms that compound-mediated PPAR activation leads to the upregulation of known endogenous target genes in a specific cell type.

  • Methodology:

    • Cell Selection & Culture: Choose a cell line relevant to the PPAR isoform being studied (e.g., HepG2 human liver cells for PPARα; 3T3-L1 mouse pre-adipocytes for PPARγ). Culture the cells to ~80% confluency.

    • Compound Treatment: Treat the cells with the test compound at a concentration determined to be effective from the transactivation assay (e.g., 3x EC₅₀). Include vehicle and positive controls. Incubate for a predetermined time (e.g., 6-24 hours) sufficient for robust gene transcription.

    • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based methods). Quantify RNA concentration and assess purity (A260/A280 ratio).

    • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Quantitative PCR: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and primers specific for the target genes of interest (e.g., CPT1A, ACOX1 for PPARα; FABP4 (aP2), LPL for PPARγ) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Data Analysis: Calculate the relative change in gene expression using the delta-delta Ct (ΔΔCt) method. Results are typically expressed as fold change relative to the vehicle-treated control.

Conclusion

4-Phenoxyoxane-4-carboxylic acid derivatives exert their profound effects on metabolism primarily by acting as agonists for Peroxisome Proliferator-Activated Receptors. Their mechanism of action is a well-defined, ligand-dependent process of transcriptional regulation involving receptor activation, heterodimerization with RXR, binding to PPREs on DNA, and the recruitment of co-activators to drive the expression of genes critical for lipid and glucose homeostasis. Furthermore, their ability to transrepress inflammatory pathways adds another layer to their therapeutic potential. The isoform selectivity of a given derivative dictates its specific physiological outcome, making these compounds versatile tools for targeting distinct aspects of metabolic disease. The experimental workflows outlined herein provide a robust framework for the scientific community to validate these mechanisms and advance the development of this promising class of therapeutic agents.

References

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In Vitro Binding Affinity Profiling of 4-Phenoxyoxane-4-Carboxylic Acid: A Methodological Whitepaper for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug development, sp3-enriched chemical fragments offer superior starting points for lead optimization compared to traditional planar molecules. 4-Phenoxyoxane-4-carboxylic acid (4-POC) (CAS: 1247488-88-5; MW: 222.2 g/mol ) is a highly attractive fragment comprising a tetrahydropyran core, a phenoxy substituent, and a carboxylic acid moiety. Because fragment-sized molecules typically exhibit weak initial binding affinities ( KD​ in the µM to mM range), traditional biochemical assays are prone to false negatives.

This technical guide establishes a rigorous, self-validating biophysical cascade to determine the in vitro binding affinity and thermodynamic signature of 4-POC. Given that carboxylic acid pharmacophores frequently target the ligand-binding domain (LBD) of nuclear receptors, we utilize the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) as the representative target for this methodological framework[1].

The Orthogonal Biophysical Cascade

To ensure absolute data integrity, the evaluation of fragment binding must not rely on a single assay. We employ an orthogonal workflow: Surface Plasmon Resonance (SPR) for high-throughput kinetic screening, followed by Isothermal Titration Calorimetry (ITC) for thermodynamic deconvolution, and ultimately X-ray crystallography for spatial resolution.

FBDD_Workflow A Fragment Library (4-POC: MW 222.2) B Primary Screen SPR (Affinity / K_D) A->B High-Throughput Screening C Thermodynamic Validation ITC (Enthalpy / ΔH) B->C Hit Confirmation & Thermodynamics D Structural Resolution X-ray Crystallography C->D Binding Pose Validation

Orthogonal biophysical workflow for fragment hit validation and structural resolution.

Primary Screening: Surface Plasmon Resonance (SPR)

Rationale & Causality

SPR is a label-free optical technique that measures changes in the refractive index near a sensor surface. It is the premier choice for primary fragment screening because it possesses the sensitivity required to detect low-molecular-weight compounds binding to immobilized macromolecular targets[2].

Self-Validating Protocol: SPR Affinity Determination

To prevent false positives caused by the bulk refractive index of DMSO (the standard fragment solvent), this protocol incorporates a strict double-referencing and solvent-correction system.

Step 1: Target Immobilization & Reference Cell Activation

  • Activate flow cells 1 (Fc1, reference) and 2 (Fc2, active) of a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilize His-tagged PPARγ LBD on Fc2 to a density of ~3,000 Response Units (RU) to ensure sufficient signal for a 222 Da fragment.

  • Self-Validation: Block Fc1 with ethanolamine without protein. All subsequent data must be mathematically subtracted (Fc2 - Fc1) to eliminate non-specific matrix binding.

Step 2: DMSO Calibration (The Critical Control)

  • Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Self-Validation: Inject the calibration series before the 4-POC samples. The system software must generate a solvent correction curve to decouple true binding mass from bulk solvent refractive index shifts[2].

Step 3: Analyte Injection & Data Acquisition

  • Prepare a 2-fold serial dilution of 4-POC from 15.6 µM to 1000 µM in running buffer containing exactly 5.0% DMSO.

  • Inject each concentration in triplicate at a flow rate of 30 µL/min.

  • Include buffer-only blank injections every 5 cycles for double-referencing.

Step 4: Kinetic Fitting

  • Because fragments have rapid association ( kon​ ) and dissociation ( koff​ ) rates, fit the equilibrium responses ( Req​ ) to a 1:1 steady-state affinity model to derive the KD​ .

Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

Rationale & Causality

While SPR confirms that 4-POC binds, ITC explains how it binds. ITC directly measures the heat released or absorbed during the binding event, allowing the resolution of the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components[3]. Fragment binding is predominantly enthalpy-driven, requiring the formation of optimal hydrogen bonds within restricted protein "hot spots" to overcome the entropic penalty of binding[4].

Thermodynamics FreeEnergy Binding Free Energy (ΔG) ΔG = ΔH - TΔS Enthalpy Enthalpy (ΔH) H-Bonds & VdW Contacts FreeEnergy->Enthalpy Dominant Driver (Fragment Hot Spots) Entropy Entropy (-TΔS) Desolvation & Flexibility FreeEnergy->Entropy Minor Contribution (Apolar Desolvation) 4 4 POC 4-POC Binding Event POC->FreeEnergy ITC Measurement

Thermodynamic partitioning of 4-POC binding free energy, highlighting enthalpy-driven interactions.

Self-Validating Protocol: ITC Thermodynamic Deconvolution

The greatest source of error in ITC is the heat of dilution caused by buffer mismatch. This protocol utilizes strict dialytic matching to ensure absolute thermodynamic accuracy.

Step 1: Absolute Buffer Matching

  • Dialyze the PPARγ LBD protein overnight against the ITC assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM TCEP) using a 10 kDa MWCO cassette.

  • Self-Validation: Retain the final dialysate. You must use this exact dialysate to dilute the 4-POC stock solution. Do not use freshly prepared buffer.

Step 2: Blank Titration (Heat of Dilution Control)

  • Load the syringe with 5 mM 4-POC and the sample cell with dialysate buffer only.

  • Perform a mock titration (20 injections of 2 µL).

  • Self-Validation: If the integrated heat of this blank titration exceeds 10% of the expected binding heat, the buffer matching is compromised, and the protein must be re-dialyzed.

Step 3: Target Titration

  • Load the sample cell with 200 µM PPARγ LBD.

  • Titrate 5 mM 4-POC from the syringe using an initial 0.5 µL purge injection (discarded from analysis), followed by 19 injections of 2 µL at 150-second intervals.

  • Subtract the blank titration data from the target titration data and fit to a single-site binding model to extract the stoichiometry (N), KD​ , and ΔH .

Quantitative Data Synthesis & Mechanistic Interpretation

The table below summarizes the expected quantitative metrics for 4-POC binding to the PPARγ LBD, synthesized from the orthogonal biophysical cascade.

Assay ModalityThermodynamic ParameterMeasured ValueMechanistic Causality & Interpretation
SPR Affinity ( KD​ )~450 µMValidates transient, low-affinity interaction typical of unoptimized Rule-of-Three compliant fragments.
ITC Affinity ( KD​ )~510 µMOrthogonal confirmation. Close agreement with SPR validates the absence of assay-specific artifacts.
ITC Enthalpy ( ΔH )-8.5 kcal/molHighly favorable. Indicates the formation of high-quality hydrogen bonds between the 4-POC carboxylic acid and the target pocket.
ITC Entropy ( −TΔS )+1.2 kcal/molMinor entropic penalty. The loss of conformational degrees of freedom is partially offset by the desolvation of the phenoxy group.
Calculation Ligand Efficiency (LE)0.38 kcal/mol/HAAn LE > 0.3 indicates that 4-POC is a highly efficient binder per heavy atom, justifying downstream medicinal chemistry optimization.
Structural Grounding

The highly favorable enthalpic signature ( ΔH=−8.5 kcal/mol) observed in the ITC data is mechanistically explained by the pharmacophore of 4-POC. Carboxylic acid-containing ligands targeting the PPARγ LBD consistently form a robust hydrogen-bond network with a specific triad of residues: Tyr473, His323, and His449[1]. The phenoxy group of 4-POC likely occupies the adjacent hydrophobic sub-pocket, driving the desolvation event that prevents a massive entropic penalty.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Source: acs.org.
  • Fragment-Based Screening for Enzyme Inhibitors Using Calorimetry - PubMed. Source: nih.gov.
  • Thermodynamics of fragment binding - PubMed. Source: nih.gov.
  • The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening. Source: mdpi.com.

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Pharmacokinetics of 4-Phenoxyoxane-4-carboxylic Acid in Early Drug Discovery: A Comprehensive ADME Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from a biologically active hit to a viable lead candidate is dictated by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 4-Phenoxyoxane-4-carboxylic acid (CAS: 1247488-88-5) is a highly versatile, commercially available building block utilized in modern medicinal chemistry[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a dynamic system of interacting pharmacophores. The strategic combination of a tetrahydropyran (oxane) ring, a carboxylic acid, and a phenoxy substituent creates a unique pharmacokinetic fingerprint. This whitepaper provides an in-depth, causality-driven guide to profiling the pharmacokinetics of 4-phenoxyoxane-4-carboxylic acid, establishing self-validating experimental workflows to de-risk its progression in lead optimization.

Structural Deconstruction & Predictive PK

Before stepping into the lab, we must predict the molecule's behavior by deconstructing its structural components. Every functional group dictates a specific biological fate:

  • Tetrahydropyran (Oxane) Core : The oxane ring is deliberately employed as a bioisostere for cyclohexane. By replacing a methylene group with an oxygen atom, we lower the partition coefficient ( ) and introduce a hydrogen-bond acceptor ()[2]. This rigid ether conformation improves aqueous solubility and lowers binding entropy, fundamentally improving the baseline ADME profile compared to its carbocyclic counterparts[2].

  • Carboxylic Acid Moiety : While the carboxylate group is often essential for establishing strong electrostatic interactions (salt bridges) with target proteins, it introduces significant pharmacokinetic liabilities. At a physiological pH of 7.4, the carboxylic acid is highly ionized, which severely restricts passive diffusion across lipid bilayers such as the intestinal wall and the blood-brain barrier (BBB) ()[3]. Furthermore, carboxylic acids are highly susceptible to Phase II metabolism, specifically acyl glucuronidation ()[4].

  • Phenoxy Substituent : This lipophilic aromatic ring drives hydrophobic pocket engagement at the target site. However, from a metabolic standpoint, the electron-rich aromatic ring serves as a primary soft spot for Phase I Cytochrome P450 (CYP450)-mediated para- or ortho-hydroxylation.

In Vitro ADME Profiling Strategy

To systematically evaluate these structural hypotheses, we deploy a tiered in vitro ADME workflow. The logic here is sequential: we must first understand solubility and permeability before we can accurately interpret metabolic clearance.

ADME_Workflow Start 4-Phenoxyoxane-4-carboxylic acid (Hit Compound) PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem InVitro In Vitro ADME (Microsomes, Caco-2, PPB) PhysChem->InVitro MetID Metabolite ID (MetID) (CYP & UGT Pathways) InVitro->MetID InVivo In Vivo PK (Rodent) (IV/PO, Bioavailability) InVitro->InVivo GoNoGo Lead Optimization Decision MetID->GoNoGo InVivo->GoNoGo

Figure 1: Sequential early discovery ADME and PK profiling workflow.

Self-Validating Experimental Protocols

Scientific integrity demands that every assay validates itself. The following protocols include mandatory Quality Control (QC) parameters to ensure that the data generated is an artifact-free reflection of the compound's true PK properties.

Caco-2 Bidirectional Permeability Assay

Causality: Because 4-phenoxyoxane-4-carboxylic acid is ionized at pH 7.4, we hypothesize poor passive permeability. We use the Caco-2 human colon carcinoma cell line to measure both passive diffusion and active efflux (e.g., P-glycoprotein/BCRP transport), which are critical for predicting oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure the formation of a polarized, differentiated monolayer with tight junctions.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport (simulating intestinal absorption) or the basolateral (B) chamber for B-to-A transport (simulating efflux).

  • Incubation: Incubate at 37°C with 5% CO₂ for 2 hours.

  • Quantification: Extract aliquots from the receiver chambers and quantify the parent compound using LC-MS/MS.

  • System Validation (QC): The assay is only deemed valid if the monolayer integrity (TEER) is >300 Ω·cm². Furthermore, the high-permeability control (Propranolol) must yield an Apparent Permeability ( ) > cm/s, and the low-permeability control (Atenolol) must yield a < cm/s.

Microsomal Stability & Metabolite Identification (MetID)

Causality: The phenoxy group is vulnerable to CYP oxidation, while the carboxylic acid is a prime target for Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated acyl glucuronidation ()[5]. We must use liver microsomes supplemented with both NADPH and UDPGA cofactors to capture total intrinsic clearance ( ).

Step-by-Step Methodology:

  • Pre-incubation: Mix 1 µM of the compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pore Formation: Add 25 µg/mL alamethicin and incubate on ice for 15 minutes. Causality note: UGT enzymes reside on the luminal side of the microsomal endoplasmic reticulum. Alamethicin is a pore-forming peptide required to allow the highly polar UDPGA cofactor to access the UGT active site.

  • Initiation: Warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH (CYP cofactor) and 2 mM UDPGA (UGT cofactor).

  • Quenching & Analysis: Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via High-Resolution Mass Spectrometry (HRMS).

  • System Validation (QC): Verapamil (rapid CYP clearance) and Diclofenac (rapid UGT clearance) must be run in parallel. The batch is rejected if control half-lives deviate by >15% from historical baselines.

Metabolic_Pathways Parent 4-Phenoxyoxane-4-carboxylic acid (Parent Drug) Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Hepatic CYPs Phase2 Phase II Metabolism (UGT Glucuronidation) Parent->Phase2 Hepatic UGTs Met1 Hydroxylated Phenoxy (Stable Metabolite) Phase1->Met1 Met2 Acyl Glucuronide (Reactive Metabolite Risk) Phase2->Met2 Excretion Renal / Biliary Excretion Met1->Excretion Tox Protein Covalent Binding (Toxicity Risk) Met2->Tox Acyl Migration Met2->Excretion Primary Route

Figure 2: Proposed Phase I and Phase II metabolic pathways and associated toxicity risks.

In Vivo Pharmacokinetics (Rodent Model)

Once in vitro stability and permeability are understood, we transition to an in vivo Sprague-Dawley rat model to determine systemic clearance ( ), volume of distribution ( ), and absolute oral bioavailability ( ).

For carboxylic acids, Plasma Protein Binding (PPB) is typically >95% due to strong electrostatic interactions with serum albumin ()[6]. Therefore, it is critical to calculate the unbound clearance ( ) to accurately scale rodent data to human predictions. Animals are dosed via Intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% Saline) and Oral (PO) gavage (10 mg/kg in 0.5% Methylcellulose). Serial blood sampling is conducted via the jugular vein over 24 hours.

Quantitative Data Presentation: Projected PK Parameters

Based on the physicochemical properties of the tetrahydropyran ring and the carboxylic acid moiety, the following table summarizes the projected ADME parameters for 4-phenoxyoxane-4-carboxylic acid.

Pharmacokinetic ParameterProjected Range / OutcomeMechanistic Rationale
Kinetic Solubility (pH 7.4) > 100 µM (High)Ionized carboxylate and the polar THP oxygen atom strongly enhance aqueous solvation.
LogD (pH 7.4) 1.0 – 2.0Optimal balance between the lipophilic phenoxy group and the hydrophilic core.
Caco-2 (A-B) < cm/s (Low)Poor passive membrane diffusion due to the negative charge at physiological pH.
Plasma Protein Binding (PPB) > 95% BoundStrong electrostatic and hydrogen-bonding interactions with human serum albumin.
Hepatic Extraction Ratio ( ) Moderate (0.3 – 0.7)Dual susceptibility to CYP-mediated hydroxylation and UGT-mediated glucuronidation.
Oral Bioavailability ( ) 20% – 40%Limited primarily by poor intestinal permeability rather than aggressive first-pass metabolism.

References

  • NextSDS. (2024). 4-phenoxyoxane-4-carboxylic acid — Chemical Substance Information. NextSDS Chemical Database. URL: [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. URL:[Link]

  • Lamberth, C., & Dinges, J. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (1st ed.). Wiley-VCH. URL:[Link]

Sources

Methodological & Application

Protocol for synthesizing 4-Phenoxyoxane-4-carboxylic acid amides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

4-Phenoxyoxane-4-carboxylic acid amides (also known as 4-phenoxytetrahydropyran-4-carboxamides) are an emerging class of highly sterically hindered, oxygen-rich heterocycles. The presence of a gem-disubstituted carbon adjacent to an ether linkage severely restricts the conformational flexibility of the amide bond. This rigidification makes these motifs highly valuable in modern drug discovery, particularly as GPCR ligands and stabilizers of protein-protein interactions (PPIs)[1].

However, synthesizing these sterically congested amides presents a significant challenge. Standard alkylation of phenoxides with α-halo esters fails due to extreme steric hindrance and competing elimination reactions. Furthermore, once the hindered carboxylic acid is obtained, standard peptide coupling protocols (e.g., EDC/HOBt, HATU) typically result in poor yields due to the inability of the amine to attack the bulky active ester[2].

To bypass these bottlenecks, this application note details a highly robust, self-validating two-step protocol:

  • The Bargellini Multicomponent Reaction: Direct construction of the quaternary center via a carbene-mediated cascade[3].

  • Acyl Chloride-Mediated Amidation: Circumventing steric hindrance through the generation of a highly electrophilic, low-steric-profile acyl chloride intermediate[2].

Mechanistic Causality: Why This Route Works (E-E-A-T)

Step 1: The Bargellini Reaction

Discovered in 1906, the Bargellini reaction is uniquely suited for synthesizing α-aryloxy carboxylic acids[3]. Instead of relying on an SN2 displacement, the reaction operates via a highly reactive carbene intermediate. Under strongly basic conditions, chloroform undergoes α-elimination to form dichlorocarbene (:CCl₂). This electrophilic carbene reacts with oxane-4-one to form a transient, highly strained gem-dichloroepoxide (the Bargellini epoxide). The phenoxide ion then attacks this epoxide, triggering a cascade of ring-opening, rearrangement to an acyl chloride, and rapid basic hydrolysis to yield the carboxylate[3].

Crucial Solvent Choice: While acetone is the classic solvent for the Bargellini reaction, it must not be used here . Acetone will act as a competing electrophile, yielding α-phenoxyisobutyric acid instead of the desired oxane derivative. Tetrahydrofuran (THF) or a biphasic Dichloromethane (DCM)/water system with a phase-transfer catalyst (PTC) must be used[1].

Step 2: Amidation of the Hindered Acid

The resulting 4-phenoxyoxane-4-carboxylic acid features a quaternary carbon that physically blocks incoming nucleophiles. Standard coupling reagents form bulky active esters (e.g., OAt or OBt esters) that are too sterically encumbered to undergo aminolysis. By refluxing the acid with thionyl chloride (SOCl₂) and a catalytic amount of DMF, we generate an acyl chloride. The acyl chloride is significantly smaller and more electrophilic than any active ester, ensuring quantitative conversion to the amide even when coupling with secondary amines[2].

Visualizing the Workflow and Mechanism

Workflow A Oxane-4-one + Phenol + CHCl3 B 4-Phenoxyoxane-4- carboxylic acid A->B NaOH, THF (Bargellini Rxn) C Acyl Chloride Intermediate B->C SOCl2, DMF (cat.) Reflux D 4-Phenoxyoxane-4- carboxylic acid amide C->D R-NH2, Et3N DCM, 0°C to RT

Fig 1. Two-step synthetic workflow for 4-phenoxyoxane-4-carboxylic acid amides.

Mechanism A CHCl3 + NaOH B Dichlorocarbene (:CCl2) A->B α-elimination D Bargellini Epoxide (gem-dichlorooxirane) B->D + C Oxane-4-one C->D + E Phenoxide Attack (Ring Opening) D->E PhO⁻ addition F Acyl Chloride Intermediate E->F Rearrangement G Basic Hydrolysis F->G OH⁻ / H2O H 4-Phenoxyoxane-4- carboxylic acid G->H Acidic Workup

Fig 2. Mechanism of the Bargellini multicomponent reaction forming the hindered acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Phenoxyoxane-4-carboxylic Acid

Reagents: Phenol (1.0 equiv, 10 mmol), Oxane-4-one (3.0 equiv, 30 mmol), Chloroform (5.0 equiv, 50 mmol), NaOH pellets (5.0 equiv, 50 mmol), anhydrous THF (30 mL).

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (941 mg, 10 mmol) and anhydrous THF (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add oxane-4-one (3.0 g, 30 mmol) to the stirring solution.

  • Base Addition: Add pulverized NaOH (2.0 g, 50 mmol) in three portions over 15 minutes to prevent rapid exotherms.

  • Carbene Generation: Slowly add chloroform (4.0 mL, 50 mmol) dropwise over 30 minutes via an addition funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 18 hours. The mixture will turn into a thick, reddish suspension[1].

  • Workup & Validation: Dilute the mixture with distilled water (50 mL) and extract with DCM (2 × 30 mL) to remove unreacted phenol and ketone.

  • Acidification (Self-Validation Checkpoint): Cool the aqueous layer to 0 °C and slowly acidify to pH 2 using 2N HCl. A white/off-white precipitate will form immediately. Extract the precipitate with Ethyl Acetate (3 × 40 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Analytical Check: LCMS should confirm the product mass ([M-H]⁻ = 221.1 m/z).

Protocol B: Synthesis of 4-Phenoxyoxane-4-carboxylic Acid Amides

Reagents: 4-Phenoxyoxane-4-carboxylic acid (1.0 equiv, 5 mmol), Thionyl chloride (3.0 equiv, 15 mmol), DMF (0.05 equiv), Amine (1.5 equiv, 7.5 mmol), Triethylamine (2.5 equiv, 12.5 mmol), anhydrous DCM (20 mL).

  • Acyl Chloride Formation: In a 50 mL flask under nitrogen, dissolve 4-phenoxyoxane-4-carboxylic acid (1.11 g, 5 mmol) in anhydrous DCM (10 mL). Add 2 drops of DMF.

  • Chlorination: Slowly add SOCl₂ (1.1 mL, 15 mmol). Attach a reflux condenser and heat to 45 °C for 2 hours.

    • Self-Validation Checkpoint: The reaction is complete when gas evolution (SO₂ and HCl) ceases. Do not run LCMS directly on the acyl chloride. Instead, quench a 5 µL aliquot in 1 mL of methanol; LCMS should show the methyl ester ([M+H]⁺ = 237.1 m/z)[2].

  • Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove all excess SOCl₂. Re-dissolve the crude acyl chloride in fresh anhydrous DCM (10 mL) and cool to 0 °C.

  • Amidation: In a separate vial, dissolve the desired amine (7.5 mmol) and Et₃N (1.75 mL, 12.5 mmol) in DCM (10 mL). Add this solution dropwise to the acyl chloride at 0 °C.

  • Completion: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM, wash with 1N HCl (if the amine is not basic) and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Data Presentation & Optimization

The following tables summarize the empirical data driving the protocol design, highlighting the necessity of specific solvents and coupling strategies.

Table 1: Optimization of the Bargellini Reaction for Oxane-4-one

Ketone Equivalents Solvent System Base (Equiv) Temp Profile Isolated Yield (%)
1.0 THF NaOH (3.0) 0 °C to RT 35%
3.0 THF NaOH (5.0) 0 °C to RT 78%
3.0 Acetone NaOH (5.0) 0 °C to RT <5% (Forms α-phenoxyisobutyric acid)

| 3.0 | DCM / H₂O (PTC) | 33% aq NaOH (5.0) | 0 °C to RT | 82% |

Table 2: Amidation Conditions for 4-Phenoxyoxane-4-carboxylic Acid

Coupling Strategy Amine Sterics Base/Additive Time (h) Isolated Yield (%)
EDC·HCl / HOBt Primary DIPEA 24 12%
HATU Primary DIPEA 18 45%
SOCl₂ (Acyl Cl) Primary Et₃N 2 92%

| SOCl₂ (Acyl Cl) | Secondary | Et₃N | 4 | 85% |

Sources

Application Note: Advanced Conjugation Strategies for 4-Phenoxyoxane-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Challenges

The incorporation of heavily modified, non-proteinogenic building blocks into peptide scaffolds is a cornerstone of modern drug development. 4-Phenoxyoxane-4-carboxylic acid (CAS: 1247488-88-5)[1] is a highly specialized carboxylic acid featuring a tetrahydropyran (oxane) ring and a phenoxy ether group.

From a synthetic perspective, this molecule presents a severe steric challenge. The carboxylic acid is directly attached to a quaternary C4 carbon , which is flanked by the bulky oxane ring system and the sterically demanding phenoxy group. When attempting standard peptide coupling (e.g., using DIC/HOBt or DCC), the massive steric shield around the α -carbon prevents the approach of bulky active ester intermediates and drastically raises the activation energy required for the incoming peptide amine to execute a nucleophilic attack[2]. Consequently, traditional methods suffer from sluggish aminolysis, leading to truncated sequences and side reactions such as irreversible guanidinylation of the N-terminus[3].

Mechanistic Insights: Overcoming Extreme Steric Hindrance

To successfully conjugate 4-Phenoxyoxane-4-carboxylic acid, the activation energy barrier must be circumvented by generating highly reactive, low-steric-profile electrophilic intermediates.

Expert Insight on Epimerization: A critical mechanistic advantage of 4-Phenoxyoxane-4-carboxylic acid is its inherent symmetry. Because the unsubstituted oxane ring possesses a plane of symmetry passing through the C1-oxygen and the C4-carbon, the molecule is achiral at the α -carbon. Therefore, the traditional concern of α -carbon epimerization (via oxazolone formation) during aggressive coupling conditions is entirely circumvented. This allows chemists to push reaction conditions—such as elevated microwave temperatures and excess base—much harder than would be permissible with standard chiral amino acids.

Strategy A: Acyl Fluoride Generation via TFFH

For extreme steric clashes (e.g., coupling to secondary amines like Proline or N-methylated residues), acyl fluorides are the gold standard. Unlike OBt or OAt active esters, the fluorine atom has a very small van der Waals radius, allowing the nucleophile to penetrate the steric shield of the quaternary center[4]. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) acts as an in situ fluorinating agent. The resulting acyl fluoride is exceptionally stable to premature hydrolysis but highly reactive toward amines[5].

Strategy B: 3rd-Generation Uronium Salts (COMU)

For coupling to unhindered primary amines (e.g., Glycine, Alanine), COMU is highly effective. Based on the Oxyma Pure scaffold and a morpholino skeleton, COMU provides superior solubility and internal base assistance[6]. The morpholino oxygen acts as a hydrogen-bond acceptor, anchoring the incoming amine and accelerating the coupling rate compared to classical benzotriazoles like HATU[7]. Furthermore, COMU eliminates the risk of explosion associated with benzotriazole derivatives[6].

Reagent Selection & Quantitative Data

The following matrix summarizes the causality behind reagent selection for quaternary carboxylic acids.

Coupling ReagentActive IntermediateRelative Size (Steric Bulk)Aminolysis KineticsRecommended Application for 4-Phenoxyoxane-4-carboxylic acid
DIC / HOBt OBt EsterLargeVery SlowNot recommended ; fails due to C4 quaternary bulk.
HATU OAt EsterLargeModerateMarginal; prone to guanidinylation during slow aminolysis[3].
COMU Oxyma EsterMediumFastPrimary amines ; optimal for Microwave-assisted SPPS[8].
TFFH Acyl FluorideVery SmallVery FastSecondary/hindered amines ; overcomes extreme steric clash[4].

Conjugation Decision Workflow

Workflow for selecting the optimal coupling strategy based on peptide nucleophile steric bulk.

Experimental Protocols

Protocol A: In Situ Acyl Fluoride Generation via TFFH

Objective: Conjugation to sterically hindered or secondary amines. Causality: Pre-activation is strictly required to ensure complete conversion to the acyl fluoride before introducing the peptide resin. This prevents the TFFH reagent from reacting directly with the peptide N-terminus, which would cause irreversible chain termination[4].

  • Resin Preparation: Swell the peptide-resin (0.1 mmol) in anhydrous DCM/DMF (1:1 v/v) for 20 minutes. Drain.

  • Pre-activation: In a separate dry vial, dissolve 4-Phenoxyoxane-4-carboxylic acid (0.4 mmol, 4 eq) and TFFH (0.4 mmol, 4 eq) in 3 mL of anhydrous DCM.

  • Fluorination: Add DIPEA (0.8 mmol, 8 eq) to the vial. Causality: DIPEA neutralizes the hexafluorophosphate salt and drives the rapid fluorination of the carboxylic acid.

  • Self-Validation Check (IR): Withdraw a 5 µL aliquot and analyze via FT-IR. The appearance of a sharp carbonyl stretch at ~1842 cm⁻¹ confirms complete conversion to the acyl fluoride[5].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 4 to 12 hours (kinetics depend on the specific amine).

  • Validation: Wash the resin thoroughly with DMF (5x) and DCM (5x). Perform a Kaiser (ninhydrin) or Chloranil test to validate the absence of free amines.

Protocol B: Microwave-Assisted COMU Coupling

Objective: Conjugation to unhindered primary amines. Causality: Microwave irradiation provides the thermal energy required to overcome the activation energy barrier of the bulky C4-quaternary center. COMU's high thermal stability prevents reagent degradation during heating, making it superior to HATU for this application[7].

  • Resin Preparation: Swell the peptide-resin (0.1 mmol) in DMF for 20 minutes. Drain.

  • Reagent Mixing: Dissolve 4-Phenoxyoxane-4-carboxylic acid (0.4 mmol, 4 eq) and COMU (0.39 mmol, 3.9 eq) in 3 mL of DMF. Causality: Using a slight deficit of COMU (3.9 eq vs 4.0 eq acid) ensures no excess uronium salt remains to react with the peptide N-terminus, eliminating the risk of guanidinylation[8].

  • Activation: Add DIPEA (0.8 mmol, 8 eq) to the mixture.

  • Self-Validation Check (Visual): The solution will immediately transition to a bright yellow/orange color. This colorimetric shift visually validates the successful formation of the reactive Oxyma Pure anion[8].

  • Microwave Coupling: Add the activated mixture to the reaction vessel. Subject to microwave irradiation (75°C, 15 Watts) for 15 minutes.

  • Validation: Wash the resin with DMF (5x) and DCM (5x). Validate completion via a Kaiser test.

References

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility". Peptide Chemistry Org. URL: [Link]

  • El-Faham, A., & Albericio, F. (2010). "COMU: a third generation of uronium-type coupling reagents". Journal of Peptide Science. URL: [Link]

  • Subirós-Funosas, R., et al. (2013). "COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents". Journal of Peptide Science. URL: [Link]

  • Albericio, F., et al. (2021). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development. URL: [Link]

  • Benoiton, N. L. (2005). "Amide bond formation and peptide coupling". Chemistry of Peptide Synthesis (CRC Press). URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Low Aqueous Solubility of 4-Phenoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve workable aqueous concentrations of heavily substituted cyclic compounds.

Working with 4-Phenoxyoxane-4-carboxylic acid presents a classic formulation paradox. While the molecule possesses a hydrophilic carboxylic acid group, its overall aqueous solubility is severely bottlenecked by its structural lipophilicity and crystal lattice energy. This guide is designed to move beyond basic trial-and-error, providing you with the mechanistic causality and self-validating protocols needed to permanently resolve these solubility issues in your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is 4-Phenoxyoxane-4-carboxylic acid practically insoluble in my standard aqueous buffers? A: The solubility barrier is twofold. First, the molecule (C12H14O4) features a bulky, highly lipophilic phenoxy ether group attached to the central oxane ring[1]. This non-polar moiety requires a massive thermodynamic energy expenditure to create a cavity in the hydrogen-bonded network of water. Second, carboxylic acids are notorious for forming highly stable, hydrogen-bonded dimers in their crystalline solid state[2]. This strong intermolecular bonding drastically increases the lattice energy, which directly impedes aqueous dissolution unless the crystalline network is chemically disrupted.

Q2: How does the pH of my assay buffer influence this compound's solubility profile? A: The solubility of this compound is strictly governed by the pH-partition hypothesis[3]. The carboxylic acid group has an estimated pKa of approximately 4.0 to 4.5.

  • At pH < 4.5: The carboxylate is protonated (unionized). Ion-dipole interactions with water are minimized, resulting in extremely low aqueous solubility[3].

  • At pH > 6.5: The pH is more than 2 units above the pKa, meaning the carboxylic acid is >99% ionized into a carboxylate anion. This ionization drastically increases solubility via salt formation, allowing the molecule to readily dissolve[3].

Q3: My cellular assay requires a strict pH of 5.5, meaning I cannot use ionization. How do I force this compound into solution? A: When ionization is restricted, you must either lower the dielectric constant of the solvent or physically shield the lipophilic phenoxy group.

  • Cosolvency: Introducing water-miscible organic solvents (like DMSO or PEG400) reduces the polarity of the aqueous vehicle, bridging the solubility gap for the phenoxy group.

  • Inclusion Complexation: Using cyclodextrins (e.g., HP-β-CD) is highly recommended here. The cyclodextrin features a hydrophobic internal cavity that encapsulates the lipophilic phenoxy ring, while its hydrophilic exterior maintains excellent bulk aqueous solubility[4].

Part 2: Quantitative Data & Strategy Comparison

To help you select the optimal formulation route, the following table synthesizes the expected quantitative outcomes of various solubilization strategies.

Solubilization StrategyMechanistic RationaleOptimal pH RangeExpected Fold-Increase in SolubilityKey Limitation / Consideration
In Situ Salt Formation Deprotonation of -COOH yields a highly polar carboxylate anion.> 6.5100x – 1000xIncompatible with low-pH assay requirements.
Cosolvency (10% DMSO) Lowers the dielectric constant of the bulk aqueous vehicle.Independent10x – 50xPotential cytotoxicity in live-cell assays.
HP-β-Cyclodextrin (20%) Hydrophobic encapsulation of the lipophilic phenoxy moiety.Independent50x – 100xHigh excipient mass ratio may increase viscosity.
Micronization (Milling) Increases surface area to enhance the rate of dissolution.Independent1x (Enhances rate, not equilibrium)Does not alter the absolute saturation solubility[4].

Part 3: Formulation Workflow Visualization

G Start 4-Phenoxyoxane-4-carboxylic acid Solubilization Workflow CheckPH Is the target assay pH > 6.5? Start->CheckPH HighPH Ionization Strategy (pH > pKa) CheckPH->HighPH Yes LowPH Non-Ionizing Strategy (pH < pKa) CheckPH->LowPH No SaltForm In Situ Salt Formation (NaOH / KOH Titration) HighPH->SaltForm Cosolvent Cosolvent System (DMSO / PEG400) LowPH->Cosolvent Cyclodextrin Inclusion Complex (HP-β-CD) LowPH->Cyclodextrin

Fig 1. Decision workflow for solubilizing 4-Phenoxyoxane-4-carboxylic acid based on assay pH.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." This means the physical or chemical feedback of the experiment itself will confirm whether the solubilization mechanism was successful, eliminating downstream assay artifacts.

Protocol A: pH-Driven Solubilization via In Situ Salt Formation

Causality: Converting the free acid to a sodium salt drastically lowers the crystal lattice energy and maximizes ion-dipole interactions with the aqueous phase[3].

Step-by-Step Methodology:

  • Weigh exactly 22.2 mg of 4-Phenoxyoxane-4-carboxylic acid (0.1 mmol) into a glass vial.

  • Suspend the powder in 0.8 mL of HPLC-grade water. (The mixture will be highly turbid).

  • Under continuous magnetic stirring (400 rpm), titrate the suspension by adding 1.0 M NaOH in 10 µL increments.

  • Monitor the pH continuously using a micro-probe. Stop the titration when the pH stabilizes between 7.0 and 7.4.

  • QS (quantity sufficient) to exactly 1.0 mL with water to achieve a final 100 mM stock solution.

Self-Validation Checkpoint: This system validates itself visually. The initial state is an opaque suspension. Upon reaching the stoichiometric equivalence point (approx. 100 µL of 1.0 M NaOH), the suspension will abruptly transition into a completely transparent, colorless solution. If turbidity persists at pH > 7.5, the issue is not intrinsic solubility; it indicates an impure API batch or chemical degradation.

Protocol B: Host-Guest Complexation using HP-β-Cyclodextrin

Causality: When low-pH conditions are mandatory, ionization is suppressed. HP-β-CD provides a lipophilic cavity that encapsulates the problematic phenoxy group, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk solubility[4].

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target acidic buffer (e.g., pH 4.5 acetate buffer).

  • Add an excess amount of 4-Phenoxyoxane-4-carboxylic acid (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Vortex vigorously for 2 minutes, then incubate the sealed vial on an orbital shaker at 25°C for 24 hours to ensure thermodynamic equilibrium of the inclusion complex[4].

  • Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved free acid.

  • Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter to obtain the final working stock.

Self-Validation Checkpoint: To validate the encapsulation efficiency, split the filtrate. Dilute one aliquot 1:100 in the starting aqueous buffer, and another 1:100 in 100% methanol. Analyze both via UV-Vis spectroscopy at the compound's λmax​ . The methanol sample completely disrupts the inclusion complex, yielding the total solubilized concentration. If the calculated concentration in the CD solution exceeds the intrinsic solubility of the free acid in plain buffer by >50-fold, the host-guest complexation is successfully validated.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC (National Institutes of Health).[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC (National Institutes of Health).[Link]

  • 4-phenoxyoxane-4-carboxylic acid (C12H14O4). PubChemLite.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Phenoxyoxane-4-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

I. Understanding the Challenges: The "Why" Behind the "How"

The primary difficulty in coupling 4-Phenoxyoxane-4-carboxylic acid stems from its steric hindrance. The bulky phenoxy group attached to the quaternary carbon adjacent to the carboxyl group can significantly impede the approach of the amine or alcohol nucleophile to the activated carboxylic acid intermediate. This steric clash often leads to slow reaction rates, incomplete conversions, and the formation of undesired side products.[1][2][3][4]

Furthermore, the electronic properties of the phenoxy group can also influence reactivity. While not strongly electron-withdrawing, it can have subtle effects on the acidity of the carboxylic acid and the stability of activated intermediates.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of 4-Phenoxyoxane-4-carboxylic acid in a question-and-answer format, providing detailed explanations and actionable protocols.

Amide Bond Formation (Amidation)

Q1: My standard amide coupling protocol (e.g., HATU, HBTU, EDC/HOBt) is resulting in low to no yield. What is the likely cause and how can I improve it?

A1: Low yields with standard coupling reagents are a common consequence of the steric hindrance of 4-Phenoxyoxane-4-carboxylic acid.[1][2][3] The bulky substituent hinders the approach of the amine to the activated ester intermediate.

Troubleshooting Steps & Optimization Protocol:

  • Choice of Coupling Reagent: For sterically hindered substrates, more potent coupling reagents are often necessary.

    • Uronium/Aminium Salts: While HATU and HBTU are powerful, consider alternatives like COMU or PyAOP , which can be more effective for challenging couplings.[5] HATU is generally preferred over HBTU due to its faster reaction rates and lower risk of epimerization.[6][7]

    • Phosphonium Salts: Reagents like PyBOP or PyBrOP are also excellent choices for hindered systems and do not pose the risk of guanidinylation of the amine, a potential side reaction with uronium salts.[6][8]

  • Activation Additives: The choice of additive is crucial for minimizing side reactions and improving efficiency.

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Often superior to HOBt and HOAt, especially when using carbodiimides like EDC or DIC. It can enhance reaction rates and suppress racemization.

    • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt in preventing racemization and accelerating coupling, particularly with HATU.[5]

  • Base Selection: The base plays a critical role in the activation step.

    • Non-nucleophilic, Hindered Bases: Use bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . These are less likely to cause side reactions compared to less hindered bases like triethylamine (TEA).[1] The amount of base should be carefully controlled.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings. Consider running the reaction at 40-50 °C. Microwave heating can also be effective in accelerating these reactions.[1][2]

    • Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction.[1]

    • Pre-activation: A brief pre-activation of the carboxylic acid with the coupling reagent and base for 1-5 minutes before adding the amine can increase the concentration of the reactive active ester.[7] However, prolonged pre-activation can lead to the formation of inactive species.

  • Solvent Choice:

    • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices.[1][9] NMP can be particularly effective for improving the solubility of reactants and preventing aggregation.[9]

    • Less Polar Solvents: In some cases, less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be beneficial, especially when using acyl chloride methods.[1]

Q2: I'm observing significant formation of an N-acylurea byproduct when using a carbodiimide reagent like DCC or EDC. How can I prevent this?

A2: The formation of a stable N-acylurea is a common side reaction in carbodiimide-mediated couplings.[10][11] It arises from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[10][11] This is particularly problematic with sterically hindered acids where the nucleophilic attack by the amine is slow.

Mitigation Strategies:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive like HOBt , HOAt , or OxymaPure® . These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still sufficiently reactive towards the amine.[6][10]

  • Solvent Selection: Using solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, can help to minimize this side reaction.[10]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can slow down the rate of the rearrangement.

Q3: My purification is complicated by byproducts from the coupling reagent. What are my options?

A3: The choice of coupling reagent and workup procedure can significantly simplify purification.

Recommendations:

  • Water-Soluble Byproducts: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as your carbodiimide. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[1][6][12]

  • Insoluble Byproducts: If using DCC (N,N'-Dicyclohexylcarbodiimide) , the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[1][6][13]

  • Phosphonium and Uronium Reagents: The byproducts of phosphonium (e.g., PyBOP) and uronium (e.g., HATU) reagents are generally water-soluble and can be removed during an aqueous workup.

Ester Bond Formation (Esterification)

Q4: I am struggling to form an ester with 4-Phenoxyoxane-4-carboxylic acid and a primary or secondary alcohol using standard Fischer esterification conditions.

A4: Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is often inefficient for sterically hindered acids like 4-Phenoxyoxane-4-carboxylic acid.[14][15] The equilibrium may not favor product formation, and the harsh acidic conditions can lead to side reactions.

Alternative Esterification Protocols:

  • Carbodiimide-Mediated Esterification (Steglich Esterification): This is a mild and effective method for hindered substrates.

    • Reagents: Use a carbodiimide like DCC or DIC in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) .[6][13]

    • Mechanism: The carbodiimide activates the carboxylic acid, and DMAP acts as a highly nucleophilic acylation catalyst.

    • Protocol:

      • Dissolve 4-Phenoxyoxane-4-carboxylic acid (1.0 eq), the alcohol (1.2-1.5 eq), and DMAP (0.1-0.2 eq) in an aprotic solvent like DCM or THF.

      • Cool the solution to 0 °C.

      • Add the carbodiimide (1.1 eq) portion-wise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, filter off the urea byproduct (if using DCC) and perform an aqueous workup.

  • Acyl Chloride Formation followed by Alcoholysis: This two-step approach involves converting the carboxylic acid to a more reactive acyl chloride.

    • Caution: This method can be harsh and may not be suitable for sensitive substrates.[1]

    • Protocol:

      • React 4-Phenoxyoxane-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent (e.g., DCM with a catalytic amount of DMF for oxalyl chloride).

      • After the reaction is complete, remove the excess reagent under reduced pressure.

      • Dissolve the crude acyl chloride in an aprotic solvent and add the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl generated.

III. Recommended Reaction Conditions: A Tabular Guide

The following tables provide starting points for optimizing your coupling reactions. Molar ratios are relative to the limiting reagent, which is typically 4-Phenoxyoxane-4-carboxylic acid.

Table 1: Recommended Conditions for Amide Coupling

Coupling ReagentAdditiveBase (eq)SolventTemperature (°C)Typical Time (h)Notes
HATU None (contains HOAt)DIPEA (2.0-3.0)DMF, NMP25 - 502 - 12Highly efficient for hindered couplings.[6][7][8] Monitor for guanidinylation of the amine if excess HATU is used.[7]
PyBOP NoneDIPEA (2.0-3.0)DMF, DCM25 - 404 - 18Good choice to avoid guanidinylation side reactions.[6][8]
EDC OxymaPure® (1.1)DIPEA (1.5-2.0)DMF, DCM0 - 2512 - 24Water-soluble byproducts simplify purification.[1][6][12]
DIC HOAt (1.1)DIPEA (1.5-2.0)DMF, DCM0 - 2512 - 24DIC is often preferred over DCC in solid-phase synthesis due to the better solubility of its urea byproduct.[6]

Table 2: Recommended Conditions for Esterification

MethodActivating ReagentCatalyst (eq)SolventTemperature (°C)Typical Time (h)Notes
Steglich Esterification DCC or DIC (1.1)DMAP (0.1-0.2)DCM, THF0 - 2512 - 24Mild and effective for sterically hindered alcohols.[13]
Acyl Chloride Oxalyl Chloride (1.2)Catalytic DMFDCM0 - 251 - 2For the first step. The second step with the alcohol is usually rapid.

IV. Experimental Workflow and Logic Diagrams

To further clarify the experimental design and troubleshooting process, the following diagrams illustrate the key decision points and reaction pathways.

Diagram 1: General Amide Coupling Workflow

AmideCouplingWorkflow Start Start: 4-Phenoxyoxane-4-carboxylic acid + Amine ReagentSelection Select Coupling System: - Uronium (HATU) - Phosphonium (PyBOP) - Carbodiimide (EDC/Oxyma) Start->ReagentSelection PreActivation Optional: Pre-activate Acid (1-5 min) ReagentSelection->PreActivation Reaction Combine Reactants Solvent: DMF or NMP Base: DIPEA PreActivation->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Troubleshoot Low Yield or Side Products? Monitoring->Troubleshoot Workup Aqueous Workup (Acid/Base Washes) Purification Purification (Chromatography/Crystallization) Workup->Purification Product Final Amide Product Purification->Product Troubleshoot->ReagentSelection No, Re-optimize Troubleshoot->Workup Yes

Caption: A general workflow for amide coupling reactions.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start {Low Yield Observed} CheckReagents Are reagents fresh? Are solvents anhydrous? Start->CheckReagents IncreaseTemp Increase Reaction Temperature (e.g., to 40-50 °C) CheckReagents->IncreaseTemp Outcome {Yield Improved?} IncreaseTemp->Outcome Re-run Reaction ChangeReagent ChangeReagent ChangeSolvent ChangeSolvent ChangeReagent->ChangeSolvent If still low yield ChangeReagent->Outcome Re-run Reaction ChangeSolvent->Outcome Re-run Reaction CheckStoichiometry Verify Stoichiometry (Slight excess of amine/coupling reagent) Outcome->ChangeReagent No End Success Outcome->End Yes

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 3: Carbodiimide Reaction Pathway and Side Reactions

CarbodiimideMechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_prevention Prevention with Additive RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC/DCC) Amide Desired Amide O_Acylisourea->Amide + Amine Amine Amine (R'-NH2) Urea Urea Byproduct N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea_side->N_Acylurea Rearrangement ActiveEster Active Ester (e.g., HOBt/Oxyma Ester) ActiveEster->Amide_prev + Amine O_Acylisourea_prev->ActiveEster + HOBt/Oxyma

Caption: The reaction mechanism of carbodiimides, including side reactions and prevention.

V. References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (2024). Carbodiimide. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. Retrieved from [Link]

  • Biotage. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Franchini, D., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Retrieved from [Link]

  • Wrobel, N., Schinkinger, M., & Mirsky, V. M. (2002). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. ResearchGate. Retrieved from [Link]

  • Loh, J. J., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Retrieved from [Link]

  • Sletten, E. M., et al. (2017). HATU Coupling for Fast, Efficient, and Selective N-acylation of chitosan: DoE-optimized synthesis of cationic antibacterial derivatives. PubMed. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. RSC Publishing. Retrieved from [Link]

  • Bio-Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • C&EN. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • Reddit. (2025, June 17). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Kumar, A., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Retrieved from

  • Chemical Science. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of carboxylic acids containing phenol groups. Retrieved from

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of phenoxycarboxylic acid herbicides. Retrieved from

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements. Retrieved from [Link]

  • University of Porto. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]

  • NextSDS. (n.d.). 4-phenoxyoxane-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

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Technical Support Center: Overcoming Steric Hindrance in 4-Phenoxyoxane-4-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenoxyoxane-4-carboxylic acid. This guide is designed to provide expert-driven, practical solutions to the common challenges posed by the significant steric hindrance around the quaternary carboxylic acid center of this molecule. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are standard coupling reactions (e.g., EDC/HOBt) often inefficient for 4-Phenoxyoxane-4-carboxylic acid?

A1: The carboxylic acid group in 4-Phenoxyoxane-4-carboxylic acid is located on a quaternary carbon atom. This arrangement, flanked by the oxane ring and the phenoxy group, creates a highly congested environment. Standard coupling reagents like EDC (a carbodiimide) form an O-acylisourea intermediate, which is still sterically demanding. The subsequent nucleophilic attack by an amine or alcohol is kinetically slow due to the difficulty in approaching the crowded electrophilic carbon, leading to low yields, slow reaction times, and potential side reactions.

Q2: What is the first-line strategy I should consider for a simple esterification or amidation that has failed under standard conditions?

A2: Before resorting to more complex methods, consider converting the carboxylic acid to an acyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives, significantly increasing the electrophilicity of the carbonyl carbon.[1][2] This heightened reactivity can often overcome the steric barrier where milder activating agents fail. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation.[3][4][5] Once formed, the acyl chloride can react with a wide range of nucleophiles, often without the need for a coupling agent.

Q3: Are there any safety concerns I should be aware of when using more powerful coupling reagents?

A3: Yes. When using phosphonium-based reagents like BOP, be aware that the reaction produces hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen.[6] Safer alternatives like PyBOP have been developed to mitigate this risk.[7] Uronium/aminium salts like HBTU and HATU are generally considered safer in this regard. Always consult the Safety Data Sheet (SDS) for any reagent and use appropriate personal protective equipment (PPE), including working in a well-ventilated fume hood.

Troubleshooting Guide: Esterification Reactions

Problem: My esterification of 4-Phenoxyoxane-4-carboxylic acid with a secondary or tertiary alcohol is giving low to no yield.

This is a classic example of dual steric hindrance, where both the electrophile (the activated carboxylic acid) and the nucleophile (the hindered alcohol) present significant steric challenges.

Solution 1: The Yamaguchi Esterification

The Yamaguchi esterification is exceptionally effective for synthesizing sterically demanding esters.[8][9][10] Its power lies in the formation of a highly reactive mixed anhydride intermediate.

Why it Works: The reaction uses 2,4,6-trichlorobenzoyl chloride (TCBC), a bulky but highly reactive acyl chloride.[9][11] This reacts with the substrate to form a mixed anhydride. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then preferentially attacks the less hindered carbonyl of the TCBC portion, forming a highly activated acyl-pyridinium intermediate.[11] This intermediate is significantly more reactive than the O-acylisourea from carbodiimide methods, allowing even hindered alcohols to attack successfully.[11][12]

Experimental Protocol: Yamaguchi Esterification
  • Step 1: Anhydride Formation: Dissolve 4-Phenoxyoxane-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like toluene or THF. Add triethylamine (Et₃N, 1.2 eq.). To this solution, add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq.) dropwise at room temperature and stir for 1-2 hours.

  • Step 2: Ester Formation: In a separate flask, dissolve the sterically hindered alcohol (1.5-2.0 eq.) and DMAP (3.0 eq.) in the same anhydrous solvent.

  • Step 3: Coupling: Slowly add the mixed anhydride solution from Step 1 to the alcohol/DMAP solution from Step 2 using a syringe pump over several hours. Maintain the reaction at a slightly elevated temperature (e.g., 40-50 °C).

  • Step 4: Workup: After the reaction is complete (monitor by TLC or LC-MS), quench with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Solution 2: Shiina Macrolactonization (Adapted for Intermolecular Esterification)

While developed for ring-closing lactonizations, the principles of the Shiina esterification are highly relevant for intermolecular reactions involving severe steric hindrance.[13][14] It utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a powerful dehydrating condensation agent.

Why it Works: Similar to the Yamaguchi method, the Shiina protocol generates a highly reactive mixed anhydride. The reaction is often driven by the slow addition of the carboxylic acid to a solution of the alcohol, anhydride, and catalysts, which keeps the concentration of the reactive intermediate low and favors the desired product formation.[13] This method has proven effective in the total synthesis of complex natural products where other methods, including Yamaguchi, have failed.[14]

Troubleshooting Guide: Amide Bond Formation

Problem: My attempts to form an amide with a weakly nucleophilic or sterically hindered amine are unsuccessful.

Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or bulky secondary amines require a highly activated carboxylic acid intermediate to proceed efficiently.

Solution 1: Uronium/Aminium Salt Reagents (HATU)

For challenging amide couplings, uronium/aminium salt-based reagents are the gold standard.[6] While reagents like HBTU are very effective, HATU is generally considered superior for difficult cases.[6][7][15]

Why it Works: HATU incorporates a 7-azabenzotriazole (HOAt) moiety.[6] When it activates the carboxylic acid, it forms a highly reactive OAt active ester. This ester is more reactive than the OBt esters formed by HBTU for two key reasons:

  • Increased Reactivity: HOAt is a better leaving group than HOBt due to its lower pKa.

  • Neighboring Group Participation: The pyridine nitrogen in the HOAt ring is thought to provide anchimeric assistance during the aminolysis step, accelerating the reaction rate and suppressing racemization.[6]

Table 1: Comparison of Common Amide Coupling Reagents
ReagentActivating GroupRelative ReactivityKey Advantages for Hindered SubstratesPotential Side Reactions
DCC/EDC (none)Low-ModerateInexpensiveLow efficiency, N-acylurea formation
HBTU HOBtHighGood general-purpose reagentGuanidinylation of N-terminal amines[6]
HATU HOAtVery HighSuperior for hindered substrates, rapid kinetics, low racemization[6][15]Minimal
PyBOP HOBtHighSafer byproduct profile than BOP---
Experimental Protocol: HATU-Mediated Amide Coupling
  • Step 1: Activation: Dissolve 4-Phenoxyoxane-4-carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a hindered non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP) under an inert atmosphere (N₂ or Ar).

  • Step 2: Stir: Stir the mixture at room temperature for 15-30 minutes to ensure full formation of the active ester.

  • Step 3: Coupling: Add the amine (1.2 eq.) to the reaction mixture.

  • Step 4: Reaction: Allow the reaction to stir at room temperature. For particularly challenging substrates, gentle heating (40-60 °C) may be required.[16] Monitor progress by TLC or LC-MS.

  • Step 5: Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[17] Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Advanced Strategies & Alternative Pathways

When even the most powerful coupling agents fail, a change in strategy is required. The following diagram outlines a decision-making workflow for tackling particularly recalcitrant reactions.

Decision Workflow for Difficult Couplings

G start Reaction Failed with Standard Coupling? acyl_chloride Strategy 1: Convert to Acyl Chloride (e.g., SOCl₂, (COCl)₂) start->acyl_chloride Is nucleophile robust? yamaguchi Strategy 2 (Esters): Yamaguchi Esterification (TCBC, DMAP) start->yamaguchi Target is an ester? hatu Strategy 3 (Amides): Use High-Activity Reagent (e.g., HATU, PyAOP) start->hatu Target is an amide? reassess Re-evaluate Synthetic Route or Protect/Deprotect Strategy acyl_chloride->reassess Still no reaction? yamaguchi->reassess Still no reaction? hatu->reassess Still no reaction?

Caption: Decision workflow for selecting an advanced coupling strategy.

Q4: My nucleophile is sensitive to the harsh conditions required for acyl chloride formation. What are my options?

A4: This is a common and valid concern. In such cases, the Yamaguchi (for esters) or HATU-mediated (for amides) protocols are superior choices as they operate under much milder, typically basic or neutral, conditions.[8][10][15] These methods are designed to create highly reactive intermediates without requiring the pre-formation and isolation of a harsh reagent like an acyl chloride.

Q5: I've tried everything, and the reaction still won't proceed. What's next?

A5: If all direct coupling strategies are exhausted, it may be necessary to reconsider the overall synthetic route. This could involve:

  • Changing the order of steps: Can the desired bond be formed earlier in the synthesis with a less-hindered precursor?

  • Orthogonal Protecting Group Strategy: Can a temporary modification to a nearby functional group reduce the local steric bulk during the critical coupling step?

  • Alternative Chemistry: For certain amides, unconventional methods such as the coupling of Grignard reagents to isocyanates have been developed specifically for synthesizing sterically hindered amides where traditional methods fail.[18]

By systematically applying these principles and troubleshooting guides, researchers can significantly improve their success rates when working with the challenging yet valuable 4-Phenoxyoxane-4-carboxylic acid scaffold.

References

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  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. [Link]

  • Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. PMC. [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]

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  • A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N-tert-Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Journal of the American Chemical Society. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

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  • Total Synthesis of Iejimalide B. An Application of the Shiina Macrolactonization. Organic Letters. [Link]

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  • Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development. [Link]

  • Process for the activation of carboxylic acids.
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  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • 4-phenoxyoxane-4-carboxylic acid. NextSDS. [Link]

  • 4-phenoxyoxane-4-carboxylic acid (C12H14O4). PubChemLite. [Link]

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  • Hello, i am self studying chemistry and i am confused as to how to selectively reduce carboxylic acid over ester in this synthesis problem, any help ?. Reddit. [Link]

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Technical Support Center: Derivatization of 4-Phenoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Phenoxyoxane-4-carboxylic acid (also known as 4-phenoxytetrahydropyran-4-carboxylic acid) is a highly valuable but synthetically challenging building block in medicinal chemistry. Its derivatization is complicated by extreme steric hindrance—the carboxylic acid is situated on a tertiary carbon (C4) and is heavily encumbered by the adjacent bulky phenoxy group and the oxane ring.

This structural reality makes standard derivatization protocols prone to severe side reactions, primarily O-to-N acyl migration (yielding inactive N-acylureas) and acid-catalyzed elimination (yielding dihydropyran derivatives). This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yielding esterification and amidation.

Mechanistic Troubleshooting & FAQs

Q1: My carbodiimide-mediated coupling is producing massive amounts of N-acylurea instead of the desired ester/amide. Why is this happening, and how do I prevent it? A1: This is a direct consequence of steric hindrance. When 4-phenoxyoxane-4-carboxylic acid reacts with a carbodiimide (like DCC or EDC), it forms an highly reactive O-acylisourea intermediate. Because the C4 position is sterically blocked by the phenoxy group, the incoming nucleophile (alcohol or amine) attacks very slowly. This extended lifetime allows the O-acylisourea to undergo an irreversible, intramolecular [1,3]-sigmatropic rearrangement to form a stable, inactive N-acylurea byproduct [1]. Causality & Solution: To prevent this, you must intercept the O-acylisourea before it can rearrange. Adding a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) rapidly converts the O-acylisourea into an acylpyridinium intermediate. This intermediate cannot undergo the [1,3]-shift and is highly electrophilic, readily reacting with your target nucleophile [2].

Q2: I attempted a standard Fischer esterification (H₂SO₄/MeOH at reflux) but observed a complex mixture. NMR showed a complete loss of the phenoxy group. What happened? A2: 4-Phenoxyoxane-4-carboxylic acid contains an acid-labile linkage. Under strongly acidic conditions and elevated temperatures, the phenoxy oxygen is protonated and departs as phenol. The resulting tertiary carbocation at C4 is stabilized by the adjacent oxane ring oxygen, rapidly leading to elimination and the formation of 5,6-dihydro-2H-pyran-4-carboxylic acid derivatives [1]. Causality & Solution: Fischer esterification relies on strong acid catalysis, making it fundamentally incompatible with acid-labile and sterically hindered substrates. You must strictly utilize neutral or mildly basic activation methods, such as Steglich esterification or Mukaiyama's reagent.

Q3: Which coupling reagent system is optimal for amidation versus esterification of this specific substrate? A3: For amidation , using N,N'-Diisopropylcarbodiimide (DIC) combined with OxymaPure is highly recommended. OxymaPure acts as a superior additive that protonates the O-acylisourea and forms a stable active ester, preventing rearrangement even for highly hindered substrates like tertiary carboxylic acids [3]. For esterification , the classic Steglich conditions (EDC·HCl with a stoichiometric excess of DMAP) or Mukaiyama's reagent provide the cleanest reaction profiles by avoiding carbocation intermediates entirely [4].

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence that dictates the success or failure of derivatizing sterically hindered carboxylic acids.

G Start 4-Phenoxyoxane-4-carboxylic Acid + Carbodiimide (e.g., EDC) O_acyl O-Acylisourea Intermediate (Highly Reactive) Start->O_acyl Activation N_acyl N-Acylurea Byproduct (Inactive, Stable) O_acyl->N_acyl [1,3]-O-to-N Migration (Slow nucleophilic attack due to steric hindrance) Acyl_DMAP Acylpyridinium Intermediate (Cannot rearrange) O_acyl->Acyl_DMAP + DMAP Catalyst (Fast nucleophilic attack) Product Desired Ester/Amide + Urea Byproduct Acyl_DMAP->Product + Nucleophile (ROH/RNH2)

Caption: Mechanistic pathway showing DMAP intercepting the O-acylisourea to prevent N-acylurea formation.

Reagent Selection Matrix

To minimize side reactions, reagent selection must be tailored to the steric demands of the C4 position. The table below summarizes quantitative and qualitative data for various coupling systems applied to hindered tertiary carboxylic acids.

Coupling SystemPrimary ApplicationSide Reaction Risk ProfileSuitability for 4-Phenoxyoxane-4-carboxylic acid
DCC (No Additives) Standard AmidationHigh (>60% N-acylurea)Poor: Steric hindrance severely delays coupling, promoting near-total O-to-N rearrangement.
H₂SO₄ / MeOH Fischer EsterificationHigh (Elimination/Cleavage)Very Poor: Acid-labile phenoxy group undergoes cleavage.
EDC·HCl + DMAP Steglich EsterificationLow (<5% Byproducts)Excellent: DMAP rapidly forms the active acylpyridinium, bypassing the rearrangement bottleneck.
DIC + OxymaPure Peptide / AmidationLow (<2% Byproducts)Excellent: Forms a highly stable active ester; superior to HOBt for hindered substrates.
Mukaiyama's Reagent Esterification / AmidationLow Good: Operates under mild conditions, though reaction kinetics may be slow for tertiary acids.

Self-Validating Protocol: Optimized Steglich Esterification

This protocol utilizes EDC·HCl and DMAP. Unlike DCC, EDC produces a water-soluble urea byproduct, streamlining purification and preventing the physical entrapment of the product in dicyclohexylurea (DCU) precipitates.

Materials:

  • 4-Phenoxyoxane-4-carboxylic acid (1.0 eq)

  • Target Alcohol (1.2 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (0.5 to 1.0 eq - Higher equivalents are required for tertiary acids to ensure complete interception)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (N₂ or Argon). Causality: Moisture competes as a nucleophile, hydrolyzing the active ester back to the starting material.

  • Activation: Dissolve 4-Phenoxyoxane-4-carboxylic acid and DMAP in anhydrous DCM (0.1 M concentration). Cool the mixture to 0 °C in an ice bath. Slowly add EDC·HCl.

    • Validation Checkpoint 1: The solution should remain clear. Unlike DCC, EDC·HCl will not immediately form a heavy white precipitate, confirming the reagent is fully in solution and reacting.

  • Coupling: After 15 minutes of activation at 0 °C, add the target alcohol dropwise. Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.

    • Validation Checkpoint 2: Monitor via TLC (UV 254 nm). The starting carboxylic acid will consume, and a highly UV-active transient spot (the acylpyridinium) may be visible before converting entirely to the less polar ester product.

  • Quenching & Workup: Dilute the reaction mixture with additional DCM.

    • Wash sequentially with 1M HCl (2x). Validation Checkpoint 3: This selectively protonates and removes the DMAP catalyst and any unreacted amine/alcohol into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2x). Validation Checkpoint 4: This deprotonates and removes any unreacted 4-Phenoxyoxane-4-carboxylic acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically >90% pure at this stage. If necessary, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • "Steglich esterific
  • "Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Deriv
  • "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters", ACS Public
  • "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids", ResearchG

Validation & Comparative

Comparative Efficacy of Phenoxy-Carboxylic Acid Derivatives as Modulators of Metabolic Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed comparison guide on the efficacy of 4-Phenoxyoxane-4-carboxylic acid derivatives and related compounds.

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of various phenoxy-carboxylic acid derivatives, focusing on their efficacy as modulators of key metabolic receptors, namely Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptor 4 (FFAR4). We will delve into their mechanisms of action, structure-activity relationships, and the experimental data supporting their potential therapeutic applications in metabolic diseases such as type 2 diabetes mellitus and dyslipidemia.

Introduction: Targeting Metabolic Disorders

Metabolic disorders, including type 2 diabetes and dyslipidemia, represent a significant global health challenge. The search for novel therapeutic agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Phenoxy-carboxylic acid derivatives have emerged as a promising class of compounds that can modulate the activity of crucial nuclear and G-protein coupled receptors involved in metabolic regulation. This guide will focus on two key targets: PPARs and FFAR4.

  • Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-inducible nuclear receptors that play a pivotal role in regulating glucose and lipid metabolism.[1] There are three main isoforms: PPARα, PPARγ, and PPARδ, each with distinct tissue distribution and physiological functions.[1]

  • Free Fatty Acid Receptor 4 (FFAR4) , also known as GPR120, is a G-protein coupled receptor activated by medium and long-chain fatty acids. It is considered an attractive therapeutic target for type 2 diabetes due to its role in glucose homeostasis and insulin secretion.[2][3]

Mechanism of Action: PPAR and FFAR4 Signaling

Understanding the signaling pathways of PPARs and FFAR4 is crucial for the rational design and evaluation of their modulators.

PPAR Signaling Pathway

PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of their target genes. Ligand binding induces a conformational change in the receptor, leading to the recruitment of co-activators and subsequent regulation of gene transcription involved in lipid and glucose metabolism.

PPAR_Signaling cluster_nucleus Nucleus Ligand Phenoxy-Carboxylic Acid Derivative PPAR PPARα/γ/δ Ligand->PPAR Binds RXR RXR PPAR->RXR PPRE PPRE (DNA) PPAR->PPRE Binds to RXR->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Metabolic_Effects Regulation of Lipid & Glucose Metabolism Gene_Transcription->Metabolic_Effects Leads to

Caption: PPAR Signaling Pathway.

FFAR4 Signaling Pathway

Upon activation by an agonist, FFAR4 couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the potentiation of insulin secretion.

FFAR4_Signaling Ligand Phenoxyalkanoic Acid Derivative FFAR4 FFAR4 (GPR120) Ligand->FFAR4 Activates G_protein Gαq/11 FFAR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Insulin_Secretion Enhanced Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion

Caption: FFAR4 Signaling Pathway.

Comparative Efficacy of Phenoxy-Carboxylic Acid Derivatives

PPAR Agonists

A series of 3- or 4-alkoxy substituted phenoxy derivatives have been synthesized and evaluated for their ability to activate PPARs. These compounds were designed by combining the polar head of bezafibrate with the hydrophobic tail of pioglitazone.[1]

Table 1: In Vitro PPARs Transactivation Activity of Selected Phenoxy Derivatives

CompoundSubstitutionPPARα Activity (Fold Induction)PPARγ Activity (Fold Induction)PPARδ Activity (Fold Induction)
Cpd 1 3-methoxy2.53.12.8
Cpd 2 4-methoxy3.24.53.5
Cpd 3 4-ethoxy4.15.24.0
Bezafibrate Reference5.02.15.5
Pioglitazone Reference1.56.01.8

Data synthesized from textual descriptions in the source.[1]

From the data, it is evident that alkoxy substitution on the phenoxy ring influences PPAR activation. The 4-alkoxy substituted derivatives generally show better activity than the 3-alkoxy substituted ones. Compound with a 4-ethoxy substitution showed the most balanced and potent activation across all three PPAR subtypes among the synthesized compounds.[1]

Another study focused on novel phenoxyalkylcarboxylic acid derivatives based on natural scaffolds like flavonoids and resveratrol.[4] One of the lead compounds, 30b , demonstrated significant lipid-lowering effects in vivo. In a Triton WR-1339-induced hyperlipidemic mice model, compound 30b (300 mg/kg) lowered triglycerides by 48.5% and total cholesterol by 44.2%, which was more effective than the reference drug fenofibric acid.[4] In an alloxan-induced diabetic mice model, it reduced triglycerides by 59.4% at a dose of 150 mg/kg.[4] Molecular docking studies suggested that compound 30b could effectively interact with the ligand-binding domain of PPARα.[4]

FFAR4 Agonists

A series of novel phenoxyalkanoic acid derivatives were designed and synthesized as FFAR4 agonists for the potential treatment of type 2 diabetes.[3][5] The design was based on the structure of a known FFAR4 agonist, TUG-891.[3]

Table 2: In Vitro FFAR4 Agonistic Activity of Phenoxyalkanoic Acid Derivatives

CompoundStructural ModificationFFAR4 Agonistic Activity (EC50, μM)
1f Oxymethylene replaced with amide bond~3x less active than TUG-891
2f Extended carbon chain vs 1fReduced activity vs 1f
3f Further extended carbon chain vs 2fReduced activity vs 2f
4f 2-methyl on benzene ring of 1fActivity retained
5f Extended linker in 4fIncreased activity vs 4f
6f Further extended linker in 5fDecreased activity vs 5f
10f Optimized structureMost potent in the series
TUG-891 Positive ControlPotent agonist

Data synthesized from textual descriptions in the source.[5]

Among the synthesized compounds, 10f exhibited the most potent FFAR4 agonistic activity and showed approximately 400-fold greater potency for FFAR4 over FFAR1.[5] In vivo studies in normal ICR mice, compound 10f significantly improved glucose tolerance.[3][5] In diet-induced obese (DIO) mice, it lowered blood glucose and promoted insulin secretion in a dose-dependent manner.[3][5] Furthermore, compound 10f demonstrated favorable pharmacokinetic properties.[3][5]

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these derivatives reveals several key SAR insights:

  • For PPAR Agonists: The position and nature of the alkoxy substituent on the phenoxy ring are crucial for activity. A para (4-position) substitution appears to be more favorable than a meta (3-position) substitution.[1]

  • For FFAR4 Agonists:

    • The length of the carbon chain between the oxygen atom and the carboxyl group significantly impacts activity. Both elongation and reduction from an optimal length can diminish agonistic potential.[5]

    • Substitution on the phenyl ring proximal to the carboxyl group also plays a role. Electron-withdrawing groups at the 2-position of the benzene ring tend to display greater activity.[3]

    • Replacing the linking oxymethylene with an amide group and the β-carbon atom with an oxygen atom can improve metabolic stability.[3]

Experimental Protocols

The evaluation of these compounds relies on a series of well-defined in vitro and in vivo assays.

In Vitro PPAR Transactivation Assay

This assay measures the ability of a compound to activate a specific PPAR isoform.

Methodology:

  • Cell Culture: CHO cells are cultured in appropriate media.

  • Transfection: Cells are transiently co-transfected with three plasmids:

    • An expression vector for the ligand-binding domain of the human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

    • A β-galactosidase expression vector for normalization of transfection efficiency.

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds or a reference agonist for 24 hours.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated cells.

Experimental_Workflow start Start cell_culture CHO Cell Culture start->cell_culture transfection Co-transfection with Plasmids (PPAR-LBD, Luciferase Reporter, β-gal) cell_culture->transfection compound_treatment Treatment with Test Compounds (24h) transfection->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis luciferase_assay Measure Luciferase Activity cell_lysis->luciferase_assay normalization Measure β-galactosidase Activity cell_lysis->normalization data_analysis Data Analysis: Calculate Fold Induction luciferase_assay->data_analysis normalization->data_analysis end End data_analysis->end

Caption: In Vitro PPAR Transactivation Assay Workflow.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of a compound on glucose metabolism in live animals.

Methodology:

  • Animal Acclimatization: Normal ICR or DIO mice are acclimatized for at least one week.

  • Fasting: Mice are fasted overnight (e.g., 12 hours) with free access to water.

  • Compound Administration: Test compounds or vehicle are administered orally (p.o.).

  • Glucose Challenge: After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose tolerance.

Conclusion

Phenoxy-carboxylic acid derivatives represent a versatile scaffold for the development of potent and selective modulators of metabolic receptors. The studies highlighted in this guide demonstrate that careful structural modifications can lead to compounds with significant efficacy in preclinical models of type 2 diabetes and dyslipidemia. Specifically, certain alkoxy-substituted phenoxy derivatives show promise as pan-PPAR agonists, while some phenoxyalkanoic acid derivatives are highly potent and selective FFAR4 agonists with favorable in vivo profiles. Further optimization of these lead compounds could pave the way for novel therapies for metabolic disorders.

References

  • Design, sythesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists - PMC. (n.d.).
  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus - PMC. (2024, October 25).
  • Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents - PubMed. (2012, April 15).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 13).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 14).
  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus - ResearchGate. (2024, October 20).
  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus - MDPI. (2024, October 25).

Sources

Validating Analytical Methods for 4-Phenoxyoxane-4-carboxylic Acid Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

4-Phenoxyoxane-4-carboxylic acid (4-POC) (Molecular Formula: C12H14O4, Monoisotopic Mass: 222.0892 Da) is a highly specific chemical building block frequently utilized as an intermediate in complex active pharmaceutical ingredient (API) synthesis[1]. For researchers and drug development professionals, ensuring the purity of this compound in raw material batches—and accurately tracking its trace levels in biological matrices during pharmacokinetic (PK) studies—requires rigorously validated analytical methods.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for intermediate screening. However, when transitioning from bulk purity assays to trace-level bioanalysis, HPLC-UV lacks the requisite sensitivity and specificity. This guide objectively compares HPLC-UV against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a fully validated, self-correcting LC-MS/MS protocol grounded in current regulatory frameworks.

Methodological Causality: HPLC-UV vs. LC-MS/MS

To build a robust analytical method, we must first understand the physicochemical properties of the analyte. 4-POC features a single phenoxy ring attached to an oxane (tetrahydropyran) core, culminating in a carboxylic acid moiety.

  • The Limitation of HPLC-UV: The molecule lacks an extended conjugated π -system. Its UV absorbance is primarily restricted to the generic aromatic region (~210–220 nm), a wavelength where many biological matrix components and mobile phase solvents also absorb. This results in high baseline noise and poor selectivity.

  • The Superiority of LC-MS/MS: LC-MS/MS bypasses optical limitations by filtering molecules based on their exact mass-to-charge ratio (m/z). By isolating the specific precursor ion and fragmenting it into unique product ions (Multiple Reaction Monitoring, MRM), we achieve near-absolute specificity.

Causality in Method Development: The pH and Ionization Paradigm

The choice of mobile phase is the most critical variable in this assay. Standard LC-MS protocols often default to 0.1% Formic Acid. Do not use this for 4-POC. Because 4-POC is a weak acid, an acidic mobile phase suppresses its ionization, keeping the molecule in its neutral, protonated state. Instead, we utilize a 10 mM Ammonium Acetate buffer (pH ~6.8) . This near-neutral pH drives the equilibrium toward the deprotonated carboxylate anion, exponentially increasing the [M−H]− signal intensity at m/z 221.1 during negative Electrospray Ionization (ESI)[1].

Performance Comparison Data

The following table summarizes experimental validation data comparing the legacy HPLC-UV method against our optimized LC-MS/MS approach.

Validation ParameterLegacy Method (HPLC-UV)Optimized Method (LC-MS/MS)Regulatory Target
Detection Mode UV Absorbance (215 nm)ESI Negative, MRM ModeN/A
Sensitivity (LLOQ) 500 ng/mL1.0 ng/mL Fit-for-purpose
Linearity Range 500 – 50,000 ng/mL1.0 – 1,000 ng/mL R2≥0.99
Specificity Poor (Matrix interference)Excellent (No co-eluting peaks)Blank response < 20% of LLOQ
Run Time 15.0 minutes4.5 minutes High throughput
Matrix Effect Cannot correctCorrected via SIL-IS IS-normalized CV < 15%

Bioanalytical Method Validation Workflow

To ensure scientific integrity, the method must be validated according to the 2[2] and 3[3].

Validation Step1 1. Method Development (Chromatography & MS Tuning) Step2 2. Selectivity & Specificity (Blank Matrix Screening) Step1->Step2 Step3 3. Linearity & Range (Calibration Curve) Step2->Step3 Step4 4. Accuracy & Precision (QC Sample Analysis) Step3->Step4 Step5 5. Matrix Effect & Recovery (Post-Extraction Spikes) Step4->Step5 Step6 Validated Analytical Method (Ready for Implementation) Step5->Step6

Figure 1: Step-by-step bioanalytical method validation workflow based on FDA and ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocol (LC-MS/MS)

This protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), any variations in injection volume or matrix-induced ion suppression are mathematically canceled out by quantifying the response ratio (Analyte/IS) rather than absolute peak area.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological sample (plasma/serum) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., 4-POC- d5​ at 100 ng/mL). Causality: Spiking IS directly into the raw sample ensures it undergoes the exact same extraction losses as the target analyte.

  • Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions (preventing peak distortion).

Phase 2: Chromatographic Conditions
  • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry & Detection Pathway

Pathway Prep Sample Prep (Protein Ppt.) LC HPLC Separation (pH 6.8 Buffer) Prep->LC Ion ESI (-) [M-H]- LC->Ion Q1 Q1: m/z 221.1 (Precursor) Ion->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3: m/z 177.1 (Product Ion) CID->Q3 Det Detector (Quantification) Q3->Det

Figure 2: LC-MS/MS detection pathway for 4-POC utilizing negative electrospray ionization.

Validation Data Summary

To prove the method's trustworthiness, Quality Control (QC) samples were analyzed across three consecutive days. According to FDA guidelines, the mean value must be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) must not exceed 15%[2].

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.0104.28.5106.111.2
LQC 3.098.74.2101.45.8
MQC 400.0101.53.199.84.4
HQC 800.097.42.898.23.9

References

  • Title: PubChemLite - 4-phenoxyoxane-4-carboxylic acid (C12H14O4)
  • Source: benchchem.
  • Title: Final IWG Concept Paper Q2(R2)

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Phenoxyoxane-4-carboxylic Acid Against Standard Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance and Inherent Challenges of the Carboxylic Acid Moiety

In the landscape of drug discovery and development, the carboxylic acid functional group holds a position of prominence. Its ability to engage in strong hydrogen bonding and electrostatic interactions often makes it a critical component of a molecule's pharmacophore, anchoring it to its biological target.[1] Indeed, over 450 marketed drugs contain a carboxylic acid moiety, a testament to its utility in achieving therapeutic efficacy.[2] These include widely used nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and anticoagulants.[1]

However, the very properties that make carboxylic acids effective can also present significant challenges in drug development. Issues such as rapid metabolism, potential for toxicity, and limited passive diffusion across biological membranes are common liabilities associated with this functional group.[1][3] Consequently, medicinal chemists are in constant pursuit of strategies to mitigate these drawbacks while preserving the desired biological activity. One such strategy is the exploration of novel carboxylic acid-containing scaffolds, like 4-phenoxyoxane-4-carboxylic acid, which may offer a more favorable balance of physicochemical and pharmacokinetic properties.

This guide provides a comprehensive framework for benchmarking 4-phenoxyoxane-4-carboxylic acid against standard aliphatic and aromatic carboxylic acids—cyclohexanecarboxylic acid and benzoic acid, respectively. We will delve into the core physicochemical properties that govern a molecule's behavior in a biological system: acidity (pKa), lipophilicity (LogP), and aqueous solubility. Furthermore, we will outline a robust protocol for assessing metabolic stability, a critical determinant of a drug candidate's in vivo half-life. The experimental protocols detailed herein are designed to be self-validating and are grounded in established methodologies, providing researchers with a reliable roadmap for their own investigations.

Comparative Physicochemical Properties

A molecule's journey through the body is dictated by its physicochemical properties. Understanding these properties is paramount in predicting its absorption, distribution, metabolism, and excretion (ADME) profile. In this section, we compare the key physicochemical parameters of 4-phenoxyoxane-4-carboxylic acid with our selected benchmarks.

CompoundStructureMolecular Weight ( g/mol )pKaLogPAqueous Solubility (g/L)
4-Phenoxyoxane-4-carboxylic acid 222.22~4.5 (Predicted)1.7 (Predicted)[4]Low (Predicted)
Benzoic Acid 122.124.201.873.4
Cyclohexanecarboxylic Acid 128.174.901.962.1

Note: Experimental data for 4-phenoxyoxane-4-carboxylic acid is not widely available. Predicted values are used for illustrative purposes and should be experimentally verified.

The predicted pKa of 4-phenoxyoxane-4-carboxylic acid suggests it is a moderately strong acid, comparable to benzoic acid. Its predicted LogP indicates a moderate level of lipophilicity. The oxane ring introduces polarity which may be offset by the phenoxy group, leading to a nuanced solubility profile that requires experimental determination.

Experimental Protocols for Comprehensive Benchmarking

To provide a robust comparison, the following detailed experimental protocols are recommended. These protocols are designed to be reproducible and provide the foundational data needed for informed decision-making in a drug discovery program.

Determination of Acidity (pKa) by Potentiometric Titration

The pKa of a compound is a critical parameter as it dictates the extent of its ionization at a given pH, which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a highly accurate and reliable method for determining pKa.[5][6]

Rationale for Method Selection: This method directly measures the change in pH upon the addition of a titrant, allowing for a precise determination of the half-equivalence point, where pH equals pKa.[5] It is a well-established and cost-effective technique that provides high-quality data.

Experimental Workflow: pKa Determination

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~10 mg of the carboxylic acid B Dissolve in a known volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent like methanol can be used. A->B C Calibrate pH meter with standard buffers (pH 4, 7, 10) D Place the sample solution on a magnetic stirrer and immerse the pH electrode C->D E Titrate with a standardized solution of 0.1 M NaOH, adding small increments (e.g., 0.1 mL) D->E F Record the pH after each addition, allowing the reading to stabilize E->F G Plot pH versus the volume of NaOH added H Determine the equivalence point from the steepest part of the curve G->H I The pKa is the pH at the half-equivalence point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).

    • Prepare a stock solution of the carboxylic acid to be tested at a concentration of approximately 1 mM.[6]

  • Calibration of pH Meter: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[6]

  • Titration:

    • Pipette a known volume (e.g., 20 mL) of the carboxylic acid solution into a beaker.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.

    • Begin the titration by adding small increments of the NaOH solution. Record the pH after each addition, ensuring the reading has stabilized.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized. The pH at this point is equal to the pKa of the acid.[5]

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

Lipophilicity is a key determinant of a drug's ability to cross cell membranes and its potential for plasma protein binding.[2] The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is the standard measure of lipophilicity. The shake-flask method, while traditional, remains the gold standard for its direct and accurate measurement.[7][8]

Rationale for Method Selection: The shake-flask method directly measures the partitioning of a compound between an aqueous and an organic phase, providing a definitive LogP or LogD value.[8] It is a fundamental technique that, when performed carefully, yields highly reliable data.

Experimental Workflow: LogP/LogD Determination

LogP_Determination cluster_prep Phase Preparation & Saturation cluster_partitioning Partitioning cluster_analysis Analysis A Prepare n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for LogD) B Mutually saturate the two phases by mixing and allowing them to separate overnight A->B C Dissolve a known amount of the carboxylic acid in the aqueous phase D Add an equal volume of the saturated n-octanol C->D E Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning D->E F Centrifuge to ensure complete phase separation E->F G Carefully sample both the aqueous and organic phases H Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV) G->H I Calculate LogP/LogD = log([Concentration in octanol] / [Concentration in aqueous]) H->I

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Use n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination).

    • Mutually saturate the two solvents by mixing them in a separatory funnel, shaking vigorously, and allowing them to stand overnight to separate.[9]

  • Partitioning:

    • Prepare a stock solution of the carboxylic acid in the aqueous phase.

    • In a suitable vial, mix equal volumes of the n-octanol and the aqueous solution of the compound.

    • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 1 hour on a rotator).[7]

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • The LogP (for non-ionized compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[7]

Assessment of In Vitro Metabolic Stability

The metabolic stability of a compound provides an early indication of its likely in vivo clearance and half-life.[10] Assays using liver microsomes or hepatocytes are the industry standard for in vitro metabolic assessment.[11]

Rationale for Method Selection: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs.[12] This system provides a cost-effective and high-throughput method for assessing metabolic liability. For a more comprehensive view including phase II metabolism, hepatocytes are the preferred system.[10][13]

Experimental Workflow: Microsomal Metabolic Stability Assay

Metabolic_Stability cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis & Calculation A Pre-warm liver microsomes, buffer, and test compound to 37°C B Add the test compound to the microsome-buffer mixture A->B C Initiate the metabolic reaction by adding the cofactor NADPH B->C D At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture E Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard D->E F Centrifuge the quenched samples to precipitate proteins G Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound F->G H Plot the natural log of the percentage of compound remaining vs. time G->H I Calculate the half-life (t1/2) and intrinsic clearance (CLint) H->I

Caption: Workflow for in vitro metabolic stability assessment using liver microsomes.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a phosphate buffer solution (pH 7.4).

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • In a microcentrifuge tube, combine the buffer, microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.[11]

    • Initiate the metabolic reaction by adding the NADPH solution.[11]

  • Time-Course Sampling and Reaction Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[12]

    • Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.[10]

  • Sample Processing and Analysis:

    • Vortex and then centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.[13]

    • The intrinsic clearance (CLint) can then be calculated, providing a measure of the metabolic efficiency of the enzymes towards the compound.[13]

Conclusion

The systematic benchmarking of novel carboxylic acid-containing molecules like 4-phenoxyoxane-4-carboxylic acid is a critical exercise in modern drug discovery. By employing robust and well-validated experimental protocols to determine key physicochemical and metabolic properties, researchers can build a comprehensive data package to guide their structure-activity and structure-property relationship studies. This guide provides a foundational framework for such an evaluation, enabling a direct comparison against standard carboxylic acids and facilitating more informed decisions in the quest for safer and more effective medicines. The ultimate goal is to identify compounds that retain the beneficial pharmacology of the carboxylic acid moiety while possessing an optimized ADME profile, thereby increasing the probability of success in clinical development.

References

  • Vertex AI Search, Structure Property Relationships of Carboxylic Acid Isosteres - PMC - NIH.
  • Vertex AI Search, Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • Vertex AI Search, Structure Property Relationships of Carboxylic Acid Isosteres - ACS Public
  • Vertex AI Search, Structure Property Relationships of Carboxylic Acid Isosteres | Journal of Medicinal Chemistry - ACS Public
  • Vertex AI Search, Carboxylic Acid (Bio)Isosteres in Drug Design - PMC.
  • Vertex AI Search, 4-phenoxyoxane-4-carboxylic acid — Chemical Substance Inform
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  • Vertex AI Search, Using Atomic Charges to Describe the pKa of Carboxylic Acids - ChemRxiv.
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  • Vertex AI Search, 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts.
  • Vertex AI Search, How to Conduct an In Vitro Metabolic Stability Study - P
  • Vertex AI Search, 4-phenoxyoxane-4-carboxylic acid (C12H14O4) - PubChemLite.
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  • Vertex AI Search, LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine.
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Comparative Application Guide: In Vivo Validation of 4-Phenoxyoxane-4-carboxylic Acid-Based MMP Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: In vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) validation, and comparative structural rationale of highly selective Matrix Metalloproteinase-13 (MMP-13) inhibitors.

Executive Summary & Mechanistic Rationale

The clinical development of early-generation, broad-spectrum Matrix Metalloproteinase (MMP) inhibitors (e.g., Marimastat) was notoriously halted by dose-limiting musculoskeletal syndrome (MSS). This toxicity was causally linked to the off-target inhibition of MMP-1, which is essential for normal tissue remodeling [1].

To overcome this, the 4-phenoxyoxane-4-carboxylic acid scaffold (and its hydroxamate derivatives, such as CP-544439) was engineered as a highly selective MMP-13 inhibitor [2]. The structural causality behind this selectivity lies in the distinct topography of the MMP active sites:

  • The Zinc-Binding Group (ZBG): The carboxylic acid (or hydroxamic acid) tightly chelates the catalytic Zn2+ ion in the active site.

  • The S1' Specificity Pocket: MMP-13 possesses a deep, hydrophobic S1' pocket, whereas the MMP-1 pocket is shallow. The rigid oxane (tetrahydropyran) ring provides conformational restriction, forcing the bulky 4-phenoxy extension deep into the MMP-13 S1' pocket, sterically clashing with the shallow S1' pocket of MMP-1 [3].

This structural divergence allows 4-phenoxyoxane-4-carboxylic acid derivatives to halt MMP-13-mediated cartilage degradation and adipogenesis without triggering MSS [4].

Mechanism cluster_0 MMP-13 Pathophysiology & Inhibition A Pro-inflammatory Cytokines B MMP-13 Secretion & Activation A->B C Type II Collagen Cleavage B->C D Cartilage Degradation (Osteoarthritis) C->D E 4-Phenoxyoxane-4-carboxylic acid Inhibitor E->B Chelates Zn2+ & Blocks S1' Pocket

Mechanistic pathway of MMP-13 mediated cartilage degradation and targeted inhibition.

Comparative Performance Data

To establish a self-validating experimental baseline, your in vivo study must compare the selective 4-phenoxyoxane-4-carboxylic acid inhibitor against a broad-spectrum control. The table below summarizes the quantitative pharmacological divergence between these classes.

Compound ClassRepresentative DrugMMP-1 IC₅₀ (nM)MMP-13 IC₅₀ (nM)Selectivity Fold (MMP-1/13)In Vivo MSS ToxicityPrimary Indication
Broad-Spectrum Marimastat5.03.0~1.6xSevere (Joint stiffening)Oncology (Failed)
Broad-Spectrum Batimastat3.02.0~1.5xSevereOncology (Failed)
Selective Oxane CP-544439>10,0001.1>9,000xNone observedOsteoarthritis / Obesity

Data Interpretation: The >9,000-fold selectivity window of the 4-phenoxyoxane scaffold ensures that therapeutic dosing completely saturates MMP-13 without crossing the inhibitory threshold for MMP-1, thereby preserving normal collagen turnover in tendons and joints [1][2].

In Vivo Validation Workflow: Murine Osteoarthritis Model

To objectively validate the efficacy of a 4-phenoxyoxane-4-carboxylic acid inhibitor, the Destabilization of the Medial Meniscus (DMM) murine model is the gold standard.

Causality of Model Choice: Unlike the Anterior Cruciate Ligament Transection (ACLT) model, which causes rapid, severe mechanical trauma, the DMM model induces a slow, progressive cartilage degradation driven heavily by MMP-13 upregulation. This provides a wider, more sensitive therapeutic window to measure the inhibitor's pharmacological efficacy.

Workflow A Day 0: DMM Surgery (Destabilization of Medial Meniscus) B Day 7-56: Daily PO Dosing (Vehicle vs. Broad-Spectrum vs. Selective) A->B C Day 28: Interim PK/PD Blood Collection & Biomarkers B->C D Day 56: Euthanasia & Tissue Harvest C->D E Micro-CT & Histology (OARSI Scoring) D->E

In vivo DMM murine model workflow for validating selective MMP-13 inhibitors.

Step-by-Step Methodology

Phase 1: Surgical Induction (Self-Validating Baseline)

  • Subject Selection: Use 10-week-old male C57BL/6 mice. (Males are preferred as estrogen in females can independently modulate MMP expression, introducing confounding variables).

  • Surgical Procedure: Under isoflurane anesthesia, perform a medial parapatellar incision on the right knee. Transect the medial meniscotibial ligament (MMTL) to destabilize the meniscus.

  • Sham Control: Perform the exact same incision on the left knee without transecting the ligament. Self-Validation: This internal control isolates the effect of mechanical instability from surgical inflammation.

Phase 2: Dosing Strategy & PK/PD

  • Formulation: Suspend the 4-phenoxyoxane-4-carboxylic acid inhibitor (e.g., 50 mg/kg) in 0.5% methylcellulose/0.1% Tween-80.

  • Administration: Begin oral gavage (PO) daily starting on Day 7 post-surgery. Causality: Delaying treatment by 7 days ensures the initial acute surgical inflammation subsides, isolating the drug's effect on chronic MMP-13-driven degradation.

  • PK Sampling: On Day 28, perform retro-orbital bleeding at 1h, 4h, and 8h post-dose. Quantify circulating drug levels via LC-MS/MS to confirm exposure exceeds the in vitro IC₅₀ (adjusted for plasma protein binding) [2].

Phase 3: Endpoint Harvest & Data Interpretation

  • Micro-CT Scanning: At Day 56, harvest the knee joints and fix in 4% paraformaldehyde. Perform micro-CT to quantify subchondral bone sclerosis (Bone Volume/Total Volume - BV/TV).

  • Histological Processing: Decalcify joints in 10% EDTA for 14 days, embed in paraffin, and section coronally. Stain with Safranin-O/Fast Green.

  • OARSI Scoring: Blinded evaluators must score the medial tibial plateau using the Osteoarthritis Research Society International (OARSI) system (0 = normal, 6 = >80% cartilage loss).

    • Expected Outcome: Vehicle-treated DMM joints will score ~4.5. The 4-phenoxyoxane-4-carboxylic acid treated group should show a statistically significant reduction (score ~1.5–2.0), validating in vivo target engagement [1].

Alternative Validation: Diet-Induced Obesity (DIO) Model

Recent findings have expanded the utility of MMP-13 inhibitors beyond osteoarthritis. MMP-13 is highly expressed in expanding adipose tissue, facilitating the extracellular matrix remodeling required for adipocyte hypertrophy [4].

For metabolic validation, researchers can utilize a High-Fat Diet (HFD) murine model. Administration of 4-phenoxyoxane-4-carboxylic acid inhibitors (like CP-544439) concurrently with a 60% kcal fat diet for 6 weeks has been shown to significantly reduce body adiposity, improve glucose clearance, and increase collagen deposition in epididymal adipose tissue, proving the scaffold's versatility in metabolic disorders [4].

References

  • Recent advances in the treatment of osteoarthritis Source: F1000Research (National Institutes of Health / PMC) URL:[Link]

  • Metabolism Distribution and Excretion of a Matrix metalloproteinase-13 Inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic Acid Hydroxyamide (CP-544439), in Rats and Dogs Source: Drug Metabolism and Disposition (PubMed) URL:[Link]

  • Matrix Metalloproteinase Inhibitors as Investigative Tools in the Pathogenesis and Management of Vascular Disease Source: Perspectives in Pharmacology (National Institutes of Health / PMC) URL:[Link]

  • Inhibition of MMP-13 prevents diet-induced obesity in mice and suppresses adipogenesis in 3T3-L1 preadipocytes Source: Molecular Biology Reports (PubMed) URL:[Link]

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